

Lerociclib Drug Profile & Mechanism of Action

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Compound Focus: Lerociclib

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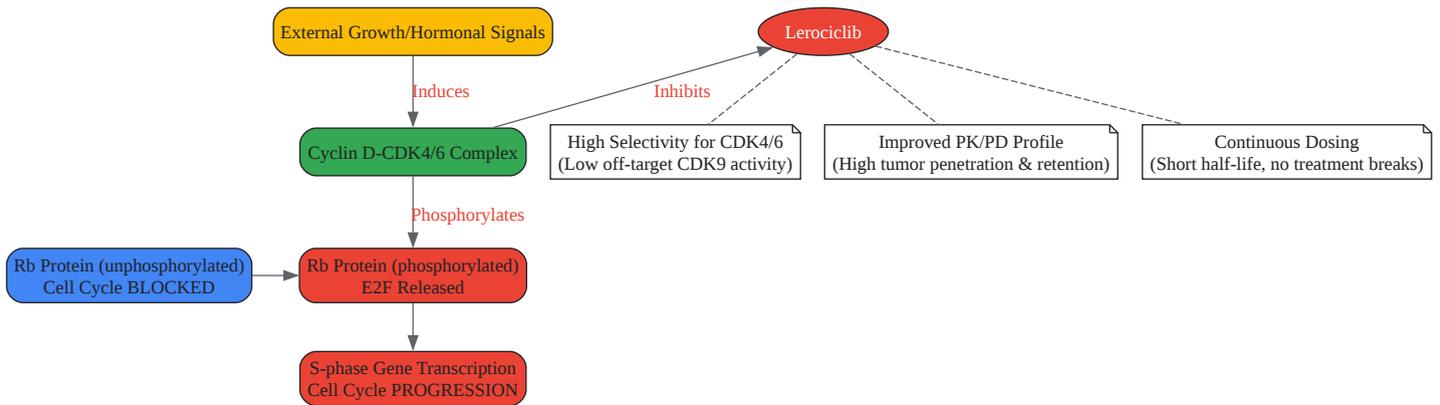
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Lerociclib is a highly potent and selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1] [2]. Its core mechanism and differentiating features are outlined below.

- **Core Mechanism:** CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest [3] [4].
- **Key Differentiators:** **Lerociclib**'s molecular structure incorporates a **tricyclic and spiro-ring system**, contributing to high selectivity for CDK4/6 kinases [5]. It demonstrates lower half-maximal inhibitory concentration for CDK4 compared to other agents, suggesting stronger potency, and exhibits favorable pharmacokinetics with superior tumor tissue penetration and retention [5].

The diagram below illustrates the core mechanism of **Lerociclib** and its key differentiators in the context of the cell cycle.



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Lerociclib inhibits CDK4/6 to prevent Rb phosphorylation and G1/S cell cycle progression, with key differentiating properties of high selectivity, favorable PK/PD, and continuous dosing. [3] [5] [4]

Clinical Development Status and regulatory milestones

Lerociclib's development spans approved indications and ongoing exploratory research. The table below summarizes its global regulatory and development status.

Region	Current Status	Key Indications (Highest Phase)	Regulatory/Licensing Details
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| **China (NMPA)** | **Approved** (May 2025) [5] | **HR+/HER2- Advanced Breast Cancer:** • 1st-line: **Lerociclib** + Aromatase Inhibitor • 2nd-line: **Lerociclib** + Fulvestrant (post-endocrine therapy) [6] [5] | New Drug Applications (NDAs) accepted in Mar 2023 and Mar 2024 [1]. | | **United States, Europe, Japan** | **Licensed for Development** | **Oncology (Various Indications):** • Global rights (ex-Asia-Pacific) licensed to

Pepper Bio (May 2024) [7]. • Hepatocellular Carcinoma (HCC) identified as a target for Phase 2 trials [7]. | Pepper Bio holds exclusive rights for clinical development, regulatory submissions, and commercialization [7]. | | **Global (Exploratory) | Preclinical Research | Sarcomas:** Demonstrated efficacy in pediatric sarcoma cell lines and 3D bioprinted tumor models [8]. | Research supports further investigation as a novel therapeutic strategy for sarcomas [8]. |

Clinical Trial Data: Efficacy and Safety

The **LEONARDA-1 (NCT05054751)** phase III trial established the efficacy and safety of **Lerociclib** plus Fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who progressed on prior endocrine therapy [1] [3].

Efficacy Results (LEONARDA-1)

The trial met its primary endpoint, with significant improvement in Progression-Free Survival (PFS) for the **Lerociclib** arm compared to placebo [1] [3].

Efficacy Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / Notes
Investigator-assessed PFS (Primary)	11.07 months	5.49 months	HR: 0.451 (95% CI: 0.311-0.656); P=0.000016 [1] [3]
BICR-assessed PFS	11.93 months	5.75 months	HR: 0.353 (95% CI: 0.228-0.547); P=0.000002 [3] [2]
Objective Response Rate (ORR)	23.4%	8.7%	In patients with measurable disease: 26.9% vs. 9.9% [3]
Overall Survival (OS)	Data Immature	Data Immature	HR: 0.630 (95% CI: 0.267-1.484) at initial cut-off [1]

PFS benefit was consistent across all pre-specified subgroups, including patients with poor prognosis [1] [9]. The **LEONARDA-2** phase III trial in the first-line setting also showed significant PFS improvement for

Lerociclib + Letrozole vs. Letrozole alone (HR = 0.464) [5].

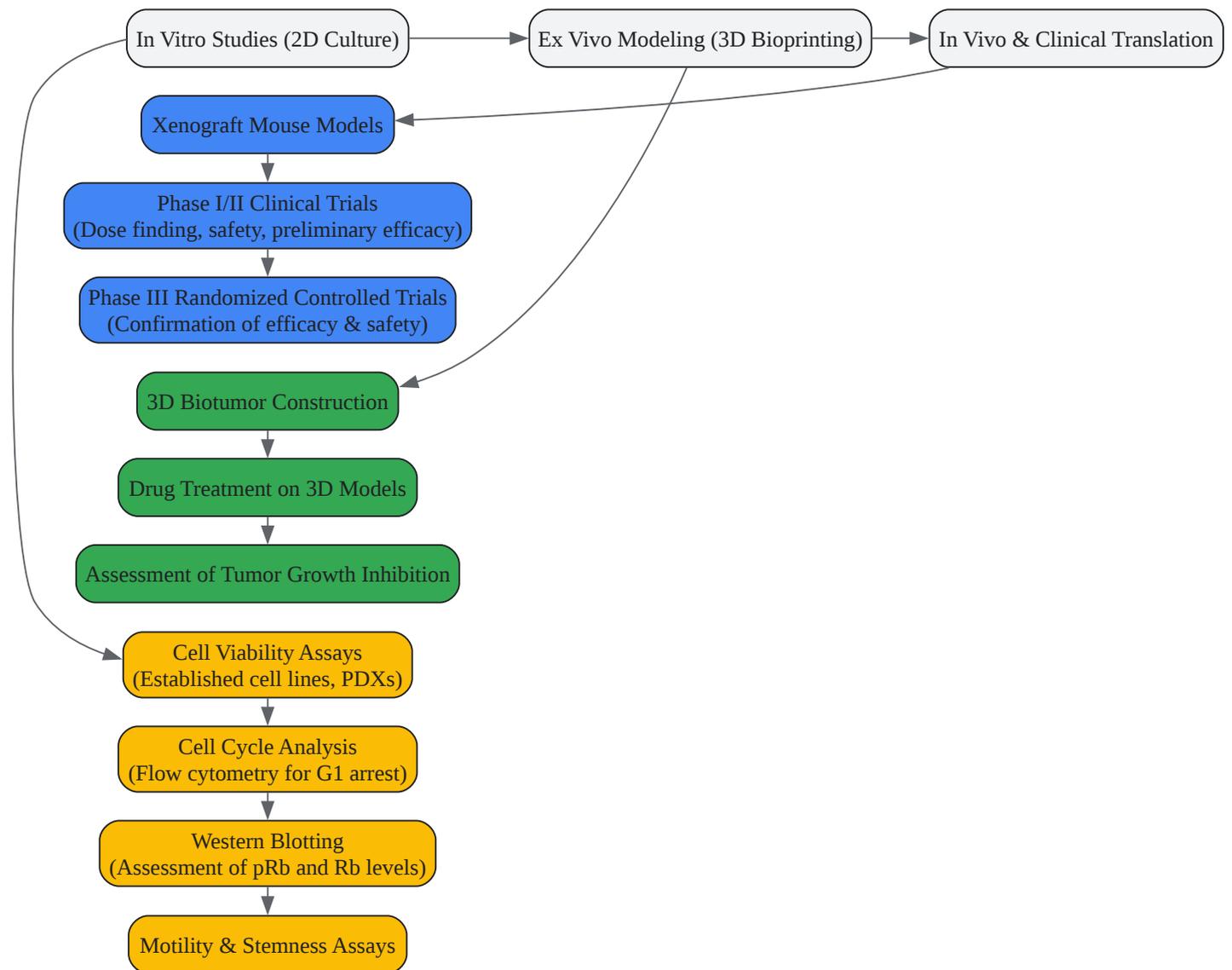
Safety and Tolerability Profile

Lerociclib demonstrates a differentiated and manageable safety profile, supporting continuous dosing [5].

Safety Parameter	Lerociclib + Fulvestrant (%)	Placebo + Fulvestrant (%)	Comparative Insight
Any Grade AE	98.5	80.4	Most AEs were low-grade and manageable [3] [9]
Grade ≥3 AE	57.7	15.2	-
Discontinuation due to AE	0.7	0	Demonstrates superior tolerability [1]
Grade 3/4 Neutropenia	46.7	-	Lower incidence of Grade 4 neutropenia (5.1%) ; no febrile neutropenia [1] [5]
Grade 3/4 Diarrhea	0	-	Incidence of any-grade diarrhea was 19.7% [1] [2]
QTc Prolongation	Few cases	Few cases	Incidence was similar to placebo [1]
Venous Thromboembolism (VTE)	0	-	-
Hepatotoxicity	No additional risk	-	-

Experimental Protocols and Workflows

For researchers, understanding the preclinical and clinical validation methodologies is crucial. The workflow below generalizes the key experimental approaches used to validate **Lerociclib**.



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*Generalized workflow for **Lerociclib** testing, progressing from in vitro assays and ex vivo 3D models to in vivo studies and clinical trials. [3] [8]*

Key Methodological Details:

- **In Vitro Models:** Studies used established sarcoma cell lines (U-2 OS, MG-63) and Patient-Derived Xenograft (PDX) cells. Cells were treated with **Lerociclib**, and viability was assessed via assays, cell cycle distribution via flow cytometry, and protein target engagement via western blotting for CDK4/6, Rb, and pRb [8].
- **3D Bioprinted Models:** Tumor cells were bioprinted into 3D microtumors to better mimic the in vivo tumor microenvironment. These biotumors were then treated with **Lerociclib** to assess its effect on tumor growth ex vivo [8].
- **Clinical Trial Design:** The LEONARDA-1 phase III trial was a randomized, double-blind, placebo-controlled study. Patients were randomized 1:1 to receive **Lerociclib** (150 mg twice daily continuously) or placebo, plus Fulvestrant (500 mg). The primary endpoint was Investigator-assessed PFS [1] [3].

Future Research and Development Directions

- **Expansion into New Oncology Indications:** **Lerociclib**'s future development will explore its potential beyond breast cancer. Following the licensing agreement with Pepper Bio, one key focus will be **hepatocellular carcinoma (HCC)**, with Phase 2 trials anticipated [7]. Preclinical data also suggests promise in **sarcomas** [8].
- **Exploration of Novel Combinations and Therapeutic Sequences:** As a highly tolerable CDK4/6 inhibitor, **Lerociclib** is an ideal candidate for combination therapies. Its favorable safety profile may allow for effective pairing with other targeted agents, immunotherapy, or standard chemotherapy, which warrants further clinical investigation [2] [5].

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References

1. The research data of Lerociclib(GB491) was published on ... [genorbio.com]
2. Genor Biopharma Co. Ltd | Pipeline [genorbio.com]
3. Lerociclib plus fulvestrant in patients with HR+/HER2- ... [nature.com]
4. What is Lerociclib used for? [synapse.patsnap.com]
5. Professor Yueyin Pan: Lerociclib Officially Approved in China ... [mediamedic.co]
6. Genor Biopharma Secures NMPA Approval for Lerociclib ... [trial.medpath.com]
7. G1 Therapeutics and Pepper Bio Announce Global ... [biospace.com]
8. CDK4/6 inhibition with lerociclib is a potential therapeutic ... [pmc.ncbi.nlm.nih.gov]
9. Lerociclib/Fulvestrant Improves PFS, Tolerability in HR+ ... [cancernetwork.com]

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